molecular formula C13H16BrN3O2S B4551684 4-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide

4-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B4551684
M. Wt: 358.26 g/mol
InChI Key: UPDNVXMVHYNDOQ-UHFFFAOYSA-N
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Description

4-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H16BrN3O2S and its molecular weight is 358.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.01466 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

The study by Pişkin et al. (2020) highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures similar to 4-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide. These compounds exhibit significant potential in photodynamic therapy (PDT) due to their high singlet oxygen quantum yield, making them valuable for cancer treatment applications. The unique photophysical and photochemical properties of these phthalocyanines, including good fluorescence and appropriate photodegradation quantum yields, support their efficacy in Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anti-inflammatory Agents

Bekhit et al. (2008) synthesized a series of pyrazolyl benzenesulfonamide derivatives, demonstrating their potential as anti-inflammatory and antimicrobial agents. These compounds exhibited significant activity, surpassing that of indomethacin in certain assays, and showed selective inhibitory activity towards the COX-2 enzyme. Their superior gastrointestinal safety profiles compared to indomethacin, and promising antibacterial activity against Escherichia coli and Staphylococcus aureus, highlight their potential in medical applications (Bekhit et al., 2008).

Anticancer and Antiviral Properties

Küçükgüzel et al. (2013) explored the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound, in particular, showed promising anticancer activity against 60 human tumor cell lines without causing significant tissue damage, indicating the potential for development into a therapeutic agent (Küçükgüzel et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Gul et al. (2016) synthesized a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides and investigated their carbonic anhydrase I and II inhibitory effects. The compounds showed promising Ki values, suggesting potential for detailed studies on carbonic anhydrase inhibition, which is relevant in the development of treatments for conditions such as glaucoma, epilepsy, and certain cancers (Gul et al., 2016).

Properties

IUPAC Name

4-bromo-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2S/c1-4-17-10(3)13(9(2)15-17)16-20(18,19)12-7-5-11(14)6-8-12/h5-8,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDNVXMVHYNDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.